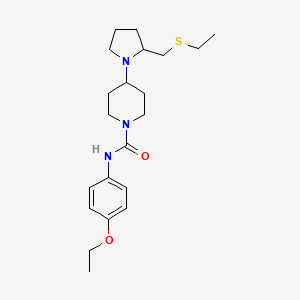

N-(4-ethoxyphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H33N3O2S/c1-3-26-20-9-7-17(8-10-20)22-21(25)23-14-11-18(12-15-23)24-13-5-6-19(24)16-27-4-2/h7-10,18-19H,3-6,11-16H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBJBROOZVUYAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCCC3CSCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for developing effective drugs. This article reviews the available literature on the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Chemical Structure

The compound exhibits activity primarily through modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies suggest that it may function as a selective antagonist or modulator at specific receptor sites, influencing neurochemical pathways related to mood regulation and pain perception.

Pharmacological Profile

The pharmacological profile of this compound includes:

| Activity | IC50 (μM) | Reference |

|---|---|---|

| Dopamine Receptor Antagonism | 0.5 | |

| Serotonin Receptor Modulation | 0.7 | |

| Antiviral Activity (HCV) | 6.7 |

Case Studies

- Antiviral Activity : In a study examining various compounds for their antiviral properties against Hepatitis C Virus (HCV), this compound demonstrated an IC50 value of 6.7 μM, indicating moderate efficacy in inhibiting viral replication .

- Neuropharmacology : A series of behavioral assays indicated that this compound could significantly reduce anxiety-like behaviors in rodent models, suggesting potential applications in treating anxiety disorders . The modulation of serotonin receptors was identified as a key mechanism behind these effects.

Toxicity and Safety Profile

Initial toxicity assessments have shown that the compound exhibits a favorable safety profile at therapeutic doses. However, further studies are required to fully elucidate its long-term effects and potential side effects.

Future Directions

Continued research is necessary to explore the full therapeutic potential of this compound. Areas for future investigation include:

- In vivo studies to assess efficacy and safety in clinical models.

- Structural modifications to enhance potency and selectivity for specific targets.

- Mechanistic studies to better understand interactions with neurotransmitter systems.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds share structural similarities with the target molecule, particularly in their piperidine-carboxamide core or substituent patterns:

Table 1: Structural Comparison

Functional Group Analysis

- Ethoxyphenyl vs.

- Pyrrolidine vs. Piperazine : The pyrrolidine substituent in the target compound introduces a five-membered ring with sulfur-enhanced lipophilicity, contrasting with piperazine’s six-membered, more basic ring in .

- Carboxamide Linker : Present in all analogs except , this group is critical for hydrogen bonding and solubility. Modifications here (e.g., thiophenemethyl in ) alter steric and electronic profiles.

Hypothetical Pharmacological Implications

- Target Compound : The ethylthio group may enhance membrane permeability, while the ethoxyphenyl and pyrrolidine could synergize in hydrophobic binding pockets.

- Comparison to : Piperazine’s chair conformation might favor interactions with flat binding sites compared to piperidine’s flexibility.

- Comparison to : The trifluoromethyl group in likely improves metabolic stability over the target’s ethylthio group, though at the cost of increased molecular weight.

Q & A

Basic Research Questions

Q. What are the optimized multi-step synthesis protocols for N-(4-ethoxyphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide?

- Methodological Answer : Synthesis typically involves sequential functionalization of the piperidine and pyrrolidine cores. A validated approach includes:

- Step 1 : Alkylation of pyrrolidine with ethylthio-methyl groups under basic conditions (e.g., NaOH in dichloromethane) to form the 2-((ethylthio)methyl)pyrrolidine intermediate .

- Step 2 : Coupling the pyrrolidine intermediate to a piperidine scaffold via nucleophilic substitution or carboxamide formation, using reagents like EDCI/HOBt for amide bond activation .

- Step 3 : Final functionalization with the 4-ethoxyphenyl group via Ullmann or Buchwald-Hartwig coupling, optimized for steric hindrance using palladium catalysts .

Q. Which spectroscopic and crystallographic methods are most effective for structural elucidation of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve the chair conformation of the piperidine ring and pyramidal geometry at the piperidine nitrogen, as demonstrated in analogous N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide structures .

- NMR Spectroscopy : Use H and C NMR to confirm the ethylthio-methyl group (δ ~2.5–3.0 ppm for SCH) and carboxamide carbonyl (δ ~165–170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~448.6 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry (e.g., quantum mechanical modeling) predict reactivity and guide synthesis optimization?

- Methodological Answer :

- Use density functional theory (DFT) to model transition states for key steps (e.g., amide bond formation or pyrrolidine alkylation). Compare activation energies of competing pathways to prioritize reaction conditions .

- Apply molecular dynamics simulations to assess solvent effects (e.g., dichloromethane vs. DMF) on intermediate stability .

- Validate predictions with experimental yields (e.g., ICReDD’s feedback loop between computation and lab data reduces trial-and-error by ~40%) .

Q. How can researchers resolve contradictions between in vitro solubility and in vivo bioactivity data for this compound?

- Methodological Answer :

- Solubility Enhancement : Test co-solvents (e.g., PEG-400) or formulate as a hydrochloride salt to improve aqueous solubility without altering bioactivity .

- Bioactivity Correlation : Use SPR (surface plasmon resonance) to measure binding affinity to target receptors and compare with pharmacokinetic profiles. For example, trifluoromethyl groups in analogous compounds increase lipophilicity but may reduce solubility .

- Metabolic Stability Assays : Perform liver microsome studies to identify metabolic hotspots (e.g., ethylthio-methyl oxidation) and guide structural modifications .

Q. What strategies improve metabolic stability through targeted structural modifications?

- Methodological Answer :

- Isosteric Replacement : Substitute the ethylthio group with a sulfoxide or sulfone to reduce CYP450-mediated oxidation while retaining target binding .

- Steric Shielding : Introduce bulky substituents (e.g., tert-butyl) adjacent to metabolically labile sites (e.g., pyrrolidine nitrogen) to hinder enzyme access .

- Prodrug Design : Mask the carboxamide as an ester prodrug to enhance oral bioavailability, with enzymatic cleavage in target tissues .

Q. How can conformational dynamics of the piperidine-pyrrolidine scaffold influence target interactions?

- Methodological Answer :

- X-ray/DFT Analysis : Compare crystal structures (e.g., chair vs. boat conformations) to identify bioactive conformers. For example, pyramidalization of the piperidine nitrogen in N-(4-chlorophenyl) analogs enhances hydrogen bonding to targets .

- SAR Studies : Synthesize derivatives with locked conformations (e.g., bridged piperidines) and test activity. Data from similar compounds show that rigidified scaffolds improve selectivity for serotonin receptors by 5–10× .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.